(2R)-2-(3-bromophenyl)-1,2-propanediol
Description
(2R)-2-(3-Bromophenyl)-1,2-propanediol is a chiral diol characterized by a 1,2-propanediol backbone substituted with a 3-bromophenyl group at the second carbon. The (2R) configuration indicates the stereochemistry of the hydroxyl group on the second carbon, distinguishing it from its (2S) enantiomer. This compound combines the hydrophilic properties of diols with the electron-withdrawing effects of the bromine atom, influencing its solubility, reactivity, and intermolecular interactions such as hydrogen bonding.
Properties
CAS No. |
861664-75-7 |
|---|---|
Molecular Formula |
C9H11BrO2 |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(2R)-2-(3-bromophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11BrO2/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5,11-12H,6H2,1H3/t9-/m0/s1 |
InChI Key |
MBDDWKQRVLFVOT-VIFPVBQESA-N |
Isomeric SMILES |
C[C@](CO)(C1=CC(=CC=C1)Br)O |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2-Propanediol (Propylene Glycol)
- Structure : Lacks the 3-bromophenyl substituent.
- Physical Properties :
- Applications : Widely used in antifreeze, pharmaceuticals, and food industries due to low toxicity and high solubility .
- Key Differences : The bromophenyl group in (2R)-2-(3-bromophenyl)-1,2-propanediol increases molecular weight and introduces steric hindrance, likely reducing volatility and altering solubility compared to unsubstituted 1,2-propanediol.
Table 1: Physical Properties of Selected Diols
1,3-Propanediol
- Structure : Hydroxyl groups on C1 and C3 (vs. C1 and C2 in the target compound).
- Hydrogen Bonding : Exhibits weaker intramolecular hydrogen bonding compared to 1,2-propanediol, leading to slower desolvation kinetics in electrolyte systems .
- Applications : Primarily used in polymer production (e.g., polytrimethylene terephthalate).
Glycerol
Aryl-Substituted Diols
(a) (2R,3S)-3-(4-Bromophenyl)-3-(2-ethoxyphenoxy)propane-1,2-diol ()
- Structure: Contains a 4-bromophenyl group and additional ethoxyphenoxy substituents.
- Molecular Weight : 367.24 g/mol vs. ~229.07 g/mol (estimated for the target compound).
- Stereochemistry : Dual stereocenters (2R,3S) vs. single (2R) in the target compound.
(b) (2R,3R)-3-Chloro-2-(2,4-Difluorophenyl)-1,2-Butanediol ()
- Structure : Chlorine and fluorine substituents on the phenyl ring; butanediol backbone.
- Molecular Weight : 236.64 g/mol.
- Key Differences : Halogen electronegativity (Cl, F vs. Br) and backbone length influence polarity and reactivity.
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